An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid
This guide provides a comprehensive overview of the essential physicochemical properties of 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural attributes, and predicted physicochemical parameters of this molecule. Crucially, where experimental data is not publicly available, this guide offers detailed, field-proven methodologies for their empirical determination.
Introduction
2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid is a substituted furan derivative. Its structure incorporates a carboxylic acid, a tertiary amine within a morpholine ring, and a furan core. This unique combination of functional groups suggests a complex physicochemical profile that is critical to understand for any potential application, particularly in medicinal chemistry and materials science. The presence of both an acidic (carboxylic acid) and a basic (morpholine) moiety indicates that this compound is zwitterionic, which will significantly influence its solubility and lipophilicity at different pH values.
Molecular Structure and Inherent Properties
The foundational step in characterizing any molecule is a thorough understanding of its structure.
IUPAC Name: 2-methyl-5-(morpholin-4-ylmethyl)furan-3-carboxylic acid
Molecular Formula: C₁₂H₁₇NO₄
Molecular Weight: 239.27 g/mol
The structure suggests the presence of key functional groups that dictate its chemical behavior:
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Furan Ring: An aromatic heterocycle that forms the core of the molecule.
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Carboxylic Acid: An acidic group that will be deprotonated at physiological and higher pH.
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Morpholine Ring: Contains a tertiary amine which is a basic center, protonated at acidic pH.
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Methyl Group: A small lipophilic substituent on the furan ring.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule in the public domain, we must rely on computational predictions and an understanding of its structural analogues. These predictions provide a valuable starting point for experimental design.
| Property | Predicted Value | Significance in Drug Discovery and Development |
| pKa (acidic) | ~3.5 - 4.5 | Governs the ionization state of the carboxylic acid group, impacting solubility, receptor binding, and membrane permeability. |
| pKa (basic) | ~7.5 - 8.5 | Determines the protonation state of the morpholine nitrogen, influencing solubility and interactions with biological targets. |
| LogP | -0.5 to 1.0 | Indicates the lipophilicity of the neutral species. The zwitterionic nature at physiological pH will result in a lower apparent lipophilicity (LogD). |
| Aqueous Solubility | Highly pH-dependent | Expected to be lowest near its isoelectric point and higher at acidic and basic pH values where it forms salts. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid. These protocols are designed to be self-validating and are based on established, robust methodologies.
Determination of Acid Dissociation Constants (pKa)
The presence of both acidic and basic functional groups necessitates the determination of at least two pKa values. Potentiometric titration is a reliable and widely used method for this purpose.[1][2][3]
Protocol: Potentiometric Titration
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 10% v/v methanol in water) to ensure complete dissolution. The use of a co-solvent should be minimized and consistent across all measurements.
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Calibration of the pH Electrode: Calibrate a high-quality pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).
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Titration with Acid: Begin by titrating the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the first equivalence point to generate a complete titration curve for the basic pKa.
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Titration with Base: In a separate experiment, titrate a fresh solution of the analyte with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH after each incremental addition. Continue the titration past the second equivalence point to obtain the titration curve for the acidic pKa.
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Data Analysis: Plot the pH versus the volume of titrant added for both titrations. The pKa values correspond to the pH at the half-equivalence points of the respective titration curves.[4] The first derivative of the titration curve can be used to accurately determine the equivalence points.
Diagram: Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for determining pKa values using potentiometric titration.
Determination of the Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity in its neutral form. The shake-flask method is the gold standard for its determination.[1][5]
Protocol: Shake-Flask Method for LogP Determination
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Preparation of Phases: Prepare a sufficient quantity of n-octanol and a suitable aqueous buffer. The buffer pH should be chosen to ensure that the compound is predominantly in its neutral form (at its isoelectric point). Saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
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Partitioning: In a series of glass vials, add known volumes of the pre-saturated n-octanol stock solution and the pre-saturated aqueous buffer. The volume ratios can be varied (e.g., 1:1, 1:2, 2:1) to ensure the reliability of the measurement.
-
Equilibration: Shake the vials at a constant temperature for a sufficient time (e.g., 24 hours) to allow for complete partitioning.
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Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.
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Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5]
Diagram: Shake-Flask Method for LogP Determination
Caption: Experimental workflow for LogP determination via the shake-flask method.
Determination of Aqueous Solubility
The aqueous solubility of an ionizable compound like 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid is highly dependent on pH. Therefore, it is crucial to measure its solubility at different pH values. The equilibrium solubility method (a variation of the shake-flask method) is highly recommended.[6][7]
Protocol: Equilibrium Aqueous Solubility Determination
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Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Addition: To a series of vials, each containing a known volume of a specific pH buffer, add an excess amount of the solid compound. The excess solid should be clearly visible.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
Separation of Undissolved Solid: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Data Representation: Plot the measured solubility (e.g., in mg/mL or µM) as a function of pH. This will generate a pH-solubility profile.
Diagram: Workflow for pH-Dependent Solubility Measurement
Caption: Workflow for determining the pH-solubility profile of a compound.
Synthesis Outline
A plausible synthetic route for 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid would likely involve a multi-step process. A potential disconnection approach suggests starting from a pre-functionalized furan ring. For example, a Mannich reaction on a suitable 2-methylfuran-3-carboxylate derivative with formaldehyde and morpholine would install the morpholinomethyl group. Subsequent hydrolysis of the ester would yield the final carboxylic acid. The purity of the final compound is paramount, and byproducts from the synthesis could influence the experimental results. Therefore, thorough purification, for instance by recrystallization or preparative chromatography, and characterization (e.g., by ¹H NMR, ¹³C NMR, and mass spectrometry) are essential before commencing physicochemical property measurements.
Conclusion
While specific experimental data for 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid is not widely published, its structural features allow for the prediction of its key physicochemical properties. This guide provides the necessary theoretical background and, more importantly, robust and detailed experimental protocols for the empirical determination of its pKa, LogP, and aqueous solubility. A thorough understanding of these properties is a critical prerequisite for any further research or development involving this molecule. The zwitterionic nature of this compound makes the pH-dependence of its properties a central theme, and the provided methodologies are designed to comprehensively characterize this behavior.
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